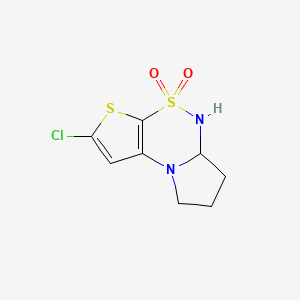
AMPA receptor modulator-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPA receptor modulator-7 is a compound that acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in fast synaptic transmission in the central nervous system. These receptors are involved in various cognitive functions, including learning and memory. Positive allosteric modulators of AMPA receptors enhance the receptor’s response to glutamate, leading to increased synaptic transmission without directly activating the receptor .
Preparation Methods
The synthesis of AMPA receptor modulator-7 involves several steps. One common synthetic route includes the use of 3,4-(methylenedioxy)phenylacetic acid, acetic acid, oxalyl chloride, and sodium bicarbonate . The reaction conditions typically involve the use of organic solvents such as dichloromethane and tetrahydrofuran. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
AMPA receptor modulator-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
AMPA receptor modulator-7 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ionotropic glutamate receptors and their role in synaptic transmission. In biology, it is used to investigate the effects of enhanced synaptic transmission on neuronal function and plasticity. In medicine, AMPA receptor modulators are being explored as potential treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression . Additionally, these compounds have applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of AMPA receptor modulator-7 involves its binding to a specific site on the AMPA receptor, which enhances the receptor’s response to glutamate. This binding increases the amplitude and duration of the receptor’s response, leading to increased synaptic transmission. The molecular targets of this compound include the GluA2 subunit of the AMPA receptor, and the pathways involved include the glutamatergic signaling pathway .
Comparison with Similar Compounds
AMPA receptor modulator-7 is unique compared to other similar compounds due to its specific binding affinity and modulatory effects on the AMPA receptor. Similar compounds include derivatives of 3,7-diazabicyclo[3.3.1]nonane, benzothiadiazine dioxides, and benzylpiperidines . These compounds also act as positive allosteric modulators of AMPA receptors but may differ in their binding sites, potency, and therapeutic applications.
Properties
Molecular Formula |
C8H9ClN2O2S2 |
|---|---|
Molecular Weight |
264.8 g/mol |
IUPAC Name |
4-chloro-5,7λ6-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3-diene 7,7-dioxide |
InChI |
InChI=1S/C8H9ClN2O2S2/c9-6-4-5-8(14-6)15(12,13)10-7-2-1-3-11(5)7/h4,7,10H,1-3H2 |
InChI Key |
NHFCCNMWGJRGTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2NS(=O)(=O)C3=C(N2C1)C=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


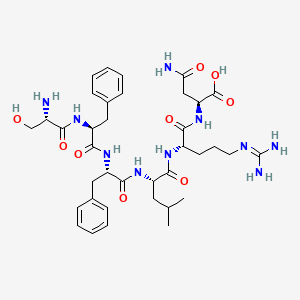
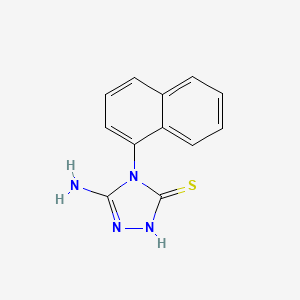


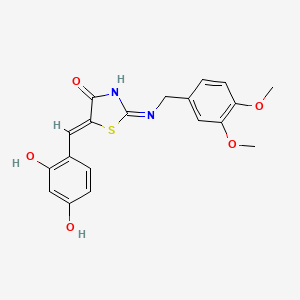
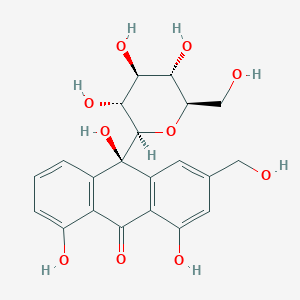

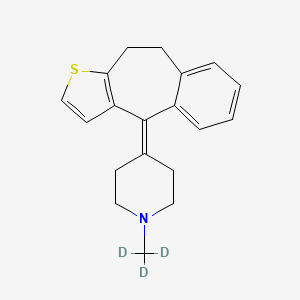
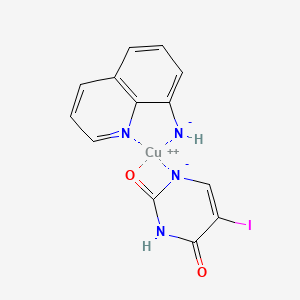
![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)

![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
